molecular formula C14H9Cl3N2O2 B3913923 (E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid

(E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid

Cat. No.: B3913923
M. Wt: 343.6 g/mol
InChI Key: GXBQQIAKOZIWRT-CNHKJKLMSA-N
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Description

(E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid is a synthetic organic compound characterized by the presence of a hydrazinyl group linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid typically involves the condensation of 2,3,6-trichlorobenzaldehyde with 4-hydrazinylbenzoic acid. This reaction is often carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    2,3,6-trichlorobenzaldehyde: A precursor in the synthesis of the target compound, with different chemical properties and applications.

    4-hydrazinylbenzoic acid: Another precursor, primarily used in the synthesis of hydrazone derivatives.

Uniqueness

(E)-4-(2-(2,3,6-trichlorobenzylidene)hydrazinyl)benzoic acid is unique due to its specific (E)-configuration, which influences its chemical reactivity and potential biological activities. This configuration may enhance its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2E)-2-[(2,3,6-trichlorophenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-11-5-6-12(16)13(17)10(11)7-18-19-9-3-1-8(2-4-9)14(20)21/h1-7,19H,(H,20,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBQQIAKOZIWRT-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=CC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/N=C/C2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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